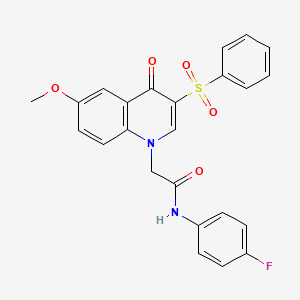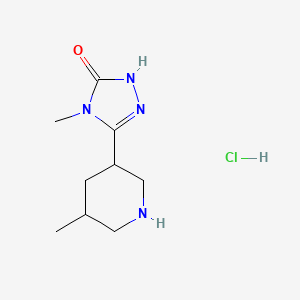
4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Pyrimidine is much weaker base than pyridine and soluble in water . More specific physical and chemical properties for “4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
A study focused on synthesizing a series of derivatives related to 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, aiming to investigate their potential anti-inflammatory activities. The compounds were synthesized through the rearrangement of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one and tested against carrageenan-induced rat paw edema. The results indicated significant anti-inflammatory effects for most tested compounds, with derivatives showing comparable or superior potency to reference drugs Indomethacin and Celecoxib, but without ulcerogenic activity (Rabea et al., 2006).
Anticonvulsant Properties and Potential Antispastic Agents
Another research explored the anticonvulsant properties of isomeric (alkylthio)-1,2,4-triazoles. The study highlighted that some 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles selectively antagonized strychnine-induced convulsions, suggesting their potential as antispastic agents. This finding indicates a functional similarity to glycine receptor agonists, which are known for their relevance in spasticity treatment. A particular compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, showed a decrease in hyperreflexia in a rat model of spasticity, pointing towards its therapeutic potential in spasticity management (Kane et al., 1994).
Biochemical Interactions and Pharmacological Profiles
Interaction with Angiotensin II Receptors
A series of N-phenyl-1H-pyrrole derivatives were investigated as AT1-selective angiotensin II receptor antagonists. The study used computer-assisted modeling and experimental approaches to develop novel compounds, some of which exhibited significant antagonistic effects in the rat uterine membrane receptor binding and rabbit aorta rings. This research provides insights into the structural parameters and biochemical interactions of these compounds, contributing to the understanding of their potential as angiotensin II receptor antagonists (Bovy et al., 1993).
In Vivo Imaging of Fatty Acid Amide Hydrolase
The development of a PET tracer, [(11)C]MFTC, for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains was a significant advance. The tracer exhibited high uptake in FAAH-rich organs and allowed for the visualization of FAAH distribution in the brain. The study's findings contribute to the understanding of FAAH's role in various physiological processes and its potential as a target in neurological and psychiatric disorders (Kumata et al., 2015).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often involved in various intra- and intermolecular reactions .
Mode of Action
One study mentions a mechanism involving two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways . They can influence a wide range of biological activities and have been the subject of numerous scientific studies .
Pharmacokinetics
Piperidine derivatives, in general, are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVLGBXUJLOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=NNC(=O)N2C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)
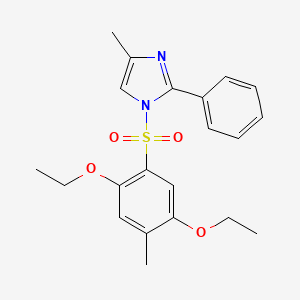
![5-chloro-2-(methylsulfanyl)-N-[(1-phenylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2373474.png)
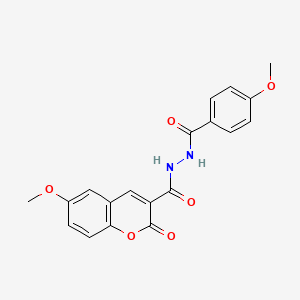

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)
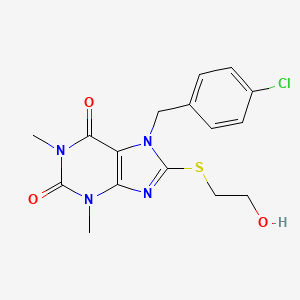

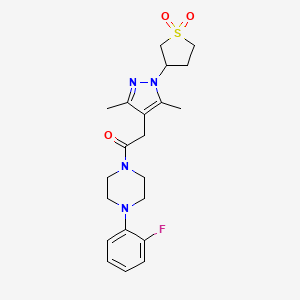
![2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B2373491.png)
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime](/img/structure/B2373492.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)
